Adenosine Deaminase Substrate Discrimination: 25-Fold Higher Km and 25-Fold Lower Vmax Relative to Adenosine
Calf intestinal adenosine deaminase (ADA) deaminates both adenosine and 3-isoadenosine, but with markedly different kinetic parameters that reveal the impact of N3 versus N9 ribosylation on enzyme recognition. At pH 7.1 in Tris-HCl buffer, the Michaelis constant (Km) for 3-isoadenosine is approximately 5 × 10⁻³ M, compared with approximately 2 × 10⁻⁴ M for adenosine—a 25-fold difference indicating substantially weaker binding of the N3 isomer. Furthermore, Vmax for 3-isoadenosine is approximately 25-fold lower than that for adenosine [1]. The pH-rate profiles also diverge: the rate of adenosine deamination is virtually constant across pH 5–9, whereas the rate of 3-isoadenosine deamination increases with pH and plateaus near pH 7, consistent with titration of a group with pKa' ≈ 5.4 (matching the measured pKa of 3-isoadenosine) [1]. The two substrates compete for the same enzyme active site; 3-isoadenosine weakly inhibits adenosine deamination when present at equimolar concentration [1].
| Evidence Dimension | Adenosine deaminase kinetics (Km and Vmax) |
|---|---|
| Target Compound Data | Km ≈ 5 × 10⁻³ M; Vmax ~25-fold lower than adenosine; pH-rate profile increases with pH, plateau at pH 7 |
| Comparator Or Baseline | Adenosine: Km ≈ 2 × 10⁻⁴ M; Vmax reference; pH-rate profile constant pH 5–9 |
| Quantified Difference | Km ~25-fold higher (weaker binding); Vmax ~25-fold lower; distinct pH dependence |
| Conditions | Calf intestinal adenosine deaminase, 0.05 M Tris-HCl buffer, pH 7.1, 25°C; substrate concentrations below saturation for pseudo-first-order kinetics |
Why This Matters
This quantitative kinetic discrimination demonstrates that 3-isoadenosine is a markedly poorer ADA substrate than adenosine, making it a valuable tool for probing the structural determinants of ADA substrate recognition and for experiments requiring an adenosine-like nucleoside that resists rapid metabolic deamination in ADA-expressing systems.
- [1] Wolfenden R, Sharpless TK, Allan R. Substrate binding by adenosine deaminase. Specificity, pH dependence, and competition by mercurials. J Biol Chem. 1967;242(5):977-983. PMID: 6020436. (Kinetic data for 3-isoadenosine deamination also reported in: Wolfenden R, Kaufman J, Macon JB. Ring-modified substrates of adenosine deaminases. Biochemistry. 1969;8(6):2412-2418.) View Source
